![molecular formula C16H27BO2 B13871566 [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane](/img/structure/B13871566.png)
[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane: is an organoboron compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a boron atom bonded to two methoxy groups and a bulky tert-butylphenyl group, making it a valuable reagent in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane typically involves the reaction of 2-(3-tert-butylphenyl)-2-methylpropyl lithium with trimethyl borate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane can undergo oxidation reactions to form boronic acids or boronates.
Reduction: This compound can be reduced to form borohydrides, which are useful reducing agents in organic synthesis.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under mild conditions.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Substituted boron compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Biology:
Drug Development: This compound is explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Medicine:
Cancer Therapy: Boron-containing compounds are investigated for their use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-boron bonds. This interaction is crucial in catalysis and organic synthesis, where the compound can activate substrates and promote various chemical transformations.
Comparaison Avec Des Composés Similaires
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
2-(3-tert-Butylphenyl)-2-methylpropan-1-amine hydrochloride: Another compound with a similar structural motif, used in different chemical applications
Uniqueness: What sets [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane apart is its specific combination of a bulky tert-butylphenyl group and the boron atom bonded to methoxy groups. This unique structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes.
Propriétés
Formule moléculaire |
C16H27BO2 |
|---|---|
Poids moléculaire |
262.2 g/mol |
Nom IUPAC |
[2-(3-tert-butylphenyl)-2-methylpropyl]-dimethoxyborane |
InChI |
InChI=1S/C16H27BO2/c1-15(2,3)13-9-8-10-14(11-13)16(4,5)12-17(18-6)19-7/h8-11H,12H2,1-7H3 |
Clé InChI |
JJWOXQMSZNRZIJ-UHFFFAOYSA-N |
SMILES canonique |
B(CC(C)(C)C1=CC=CC(=C1)C(C)(C)C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)

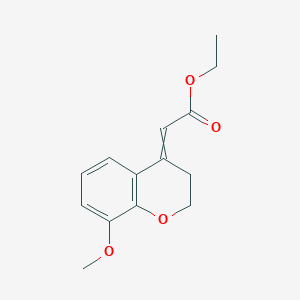
![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one](/img/structure/B13871506.png)
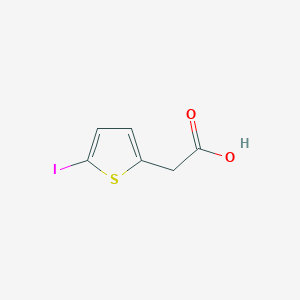
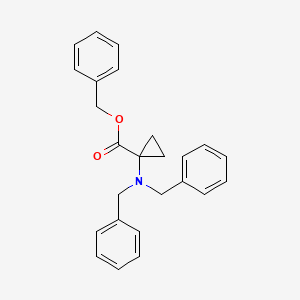


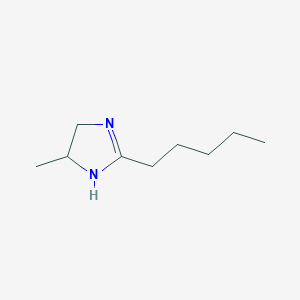
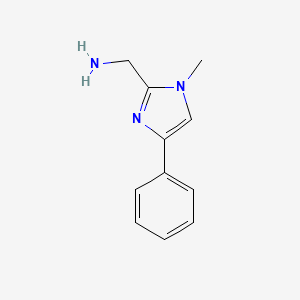
![Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13871539.png)
![[1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine](/img/structure/B13871547.png)
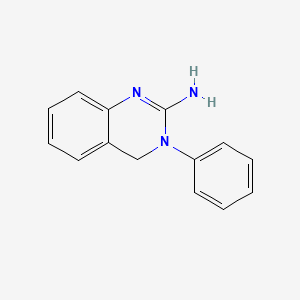
![3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B13871569.png)
